1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine
Description
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine (hereafter referred to as Biimidazole-tetraamine) is a nitrogen-rich heterocyclic compound characterized by two imidazole rings connected at the 2,2' positions.
Properties
CAS No. |
919079-16-6 |
|---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4,5-diamino-1H-imidazol-2-yl)-1H-imidazole-4,5-diamine |
InChI |
InChI=1S/C6H10N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-10H2,(H,11,12)(H,13,14) |
InChI Key |
RLTZXCJDAZFAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=C(N2)N)N)N)N |
Origin of Product |
United States |
Preparation Methods
Mixed-Acid Nitration Method
The most extensively studied approach involves nitration using a mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO). A Chinese patent (CN102304089A) outlines optimized conditions for this reaction. In this method, 2,2'-biimidazole is dissolved in concentrated sulfuric acid (≥95%), followed by dropwise addition of a mixed-acid solution (HNO:HSO volumetric ratio = 1:1–3). The reaction proceeds at 40–60°C for 2–5 hours, yielding 4,4',5,5'-tetranitro-2,2'-biimidazole with a maximum yield of 47.9%. Key variables influencing yield include acid concentration, temperature, and mixing ratios (Table 1).
Table 1: Optimization of Mixed-Acid Nitration Conditions for 4,4',5,5'-Tetranitro-2,2'-Biimidazole Synthesis
| Example | HSO Conc. | HNO Conc. | HSO Volume (mL) | HNO Volume (mL) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 95% | 95% | 5 | 5 | 45 | 5 | 24.8 |
| 2 | 95% | 95% | 10 | 5 | 45 | 5 | 32.5 |
| 3 | 95% | 95% | 12 | 4 | 45 | 5 | 35.9 |
| 4 | 95% | 65% | 5 | 5 | 40–50 | 5 (2.5 + 2.5)* | 47.9 |
| 5 | 95% | 65% | 5 | 5 | 55 → 40–50 | 5 (2.5 + 2.5)* | 42.3 |
*Staged reaction with additional mixed-acid addition.
Notably, higher nitric acid concentrations (>95%) correlate with improved nitro group incorporation but increase decomposition risks, necessitating precise temperature control. The use of 65% HNO in Example 4 achieved the highest yield (47.9%), likely due to moderated reactivity reducing side reactions.
Polyphosphoric Acid-Mediated Nitration
An alternative method employs polyphosphoric acid (PPA) as both solvent and catalyst. In this approach, 2,2'-biimidazole is suspended in PPA, and fuming HNO is added incrementally at 50–70°C. The reaction mixture is stirred for 8–12 hours, yielding the tetranitro derivative with ~40% efficiency. While this method avoids concentrated sulfuric acid, its scalability is limited by the high viscosity of PPA and prolonged reaction times.
Reduction of 4,4',5,5'-Tetranitro-2,2'-Biimidazole to 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-Tetraamine
The reduction of nitro groups to amines represents the critical second step, though detailed protocols remain scarce in the literature. General principles from nitroarene reduction suggest two viable pathways:
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under H atmosphere (3–5 bar) is a likely candidate for this transformation. Typical conditions involve refluxing in a polar solvent (e.g., ethanol or tetrahydrofuran) at 60–80°C for 12–24 hours. However, the electron-deficient nature of the tetranitrobiimidazole may necessitate elevated pressures (>10 bar) or acidic additives (e.g., HCl) to facilitate reduction.
Chemical Reduction
Iron powder in hydrochloric acid (Fe/HCl) represents a low-cost alternative. The reaction typically proceeds at 70–90°C, with nitro groups sequentially reduced to amines. However, over-reduction to hydroxylamine intermediates or decomposition products remains a concern, requiring careful monitoring via thin-layer chromatography (TLC).
Despite the theoretical feasibility, no peer-reviewed studies have quantified yields or purity for the tetraamine product. Further research is needed to optimize solvent systems, catalyst loading, and reaction times.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Nitric acid in polyphosphoric acid is commonly used for nitration reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Tetranitro derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Substituted biimidazole compounds.
Scientific Research Applications
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s multiple amine groups allow it to form hydrogen bonds and participate in electron transfer reactions, making it a versatile molecule in both chemical and biological systems .
Comparison with Similar Compounds
4,4',5,5'-Tetranitro-2,2'-biimidazole (TNBI)
- Structure : TNBI replaces the amine groups of Biimidazole-tetraamine with nitro groups, enhancing its oxygen balance and detonation performance.
- Synthesis : TNBI is typically synthesized via nitration of 2,2'-biimidazole using sodium nitrate under acidic conditions, with yields ranging from 28.6% to 58.7% depending on reaction optimization .
- Properties :
- Detonation Performance : TNBI exhibits a detonation velocity (D) of ~8,370–8,454 m/s and pressure (P) of ~30–31 GPa, comparable to RDX but with lower thermal stability (melting point ~180°C) .
- Hygroscopicity : TNBI’s sensitivity to friction and impact is highly moisture-dependent; impurities like sulfates exacerbate its hygroscopic nature, limiting practical applications .
5,5′-Diazido-4,4′-dinitro-1H,1′H-2,2′-biimidazole (Compound 6)
DATNBI/TNT Energetic Cocrystal
- Structure : A cocrystal of Biimidazole-tetraamine derivative (DATNBI) with TNT, optimizing stability and energy output.
- Performance : Balances the high nitrogen content of DATNBI with TNT’s insensitivity, achieving a density of 1.81 g/cm³ and improved detonation properties .
Physicochemical Properties
Table 1: Key Properties of Biimidazole-tetraamine and Analogues
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) | Sensitivity |
|---|---|---|---|---|---|
| Biimidazole-tetraamine | N/A | N/A | N/A | >250 (decomposition) | Low (estimated) |
| TNBI | 1.72–1.81 | 8,370–8,454 | 30–31 | 180–200 | High (hygroscopic) |
| TNBI Hydroxylamine Salt | 1.81 | 8,370 | 31 | 204.5 | Moderate |
| DNM-TNBI* | 1.92 | 9,102 | 37.6 | 230 | Low |
| Compound 6 | N/A | N/A | N/A | 199–266 | High (primary explosive) |
*DNM-TNBI: 1-(Dinitromethyl)-TNBI, a derivative addressing TNBI’s hygroscopicity .
Key Research Findings
Thermal Stability : TNBI salts (e.g., hydroxylamine, hydrazine) exhibit superior thermal stability (Tdec up to 266°C) compared to TNBI itself, attributed to ionic interactions reducing molecular mobility .
Sensitivity Mitigation: Introducing non-hygroscopic groups (e.g., gem-dinitromethyl in DNM-TNBI) improves stability while maintaining high detonation velocity (9,102 m/s) .
Electrochemical Detection : TNBI’s nitro groups enable sensitive electrochemical detection on boron-doped diamond/graphene electrodes, with a detection limit of 0.1 µM, highlighting applications in explosive sensing .
Limitations and Innovations
- TNBI : Despite high energy, its hygroscopicity and sensitivity necessitate formulation into salts or cocrystals for practical use .
- Future Directions : Functionalization with electron-withdrawing groups (e.g., -CF₃) or integration into metal-organic frameworks (MOFs) could enhance stability and versatility .
Biological Activity
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a biimidazole core that contributes to its biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of biimidazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Significant |
Antioxidant Properties
This compound has demonstrated notable antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers in vitro.
- Mechanism : The antioxidant activity is attributed to the ability of the imidazole rings to donate electrons and stabilize free radicals.
- Assays Used : DPPH radical scavenging assay and ABTS assay have been commonly employed to evaluate antioxidant capacity.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It has been shown to reduce levels of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various biimidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that modifications in the side chains significantly influenced the antimicrobial potency.
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against standard antioxidants like ascorbic acid. The results indicated that it exhibited comparable activity in scavenging DPPH radicals, affirming its potential as a therapeutic antioxidant.
Q & A
Q. What are the established synthetic routes for 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine, and how can purity be optimized during synthesis?
- Methodological Answer: The compound is typically synthesized via nitration of 2,2'-biimidazole precursors using mixed nitric-sulfuric acid systems. Key steps include controlled temperature (0–5°C) to avoid over-nitration and side reactions. Purification involves recrystallization from methanol/water mixtures to remove sulfate impurities, which can affect hygroscopicity and stability . For higher purity (>98%), column chromatography with silica gel (eluent: ethyl acetate/methanol) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves amine and nitro group environments. For example, NH protons appear as broad singlets at δ 10.2–11.5 ppm .
- X-ray Crystallography: Single-crystal analysis (e.g., SHELXL refinement) confirms planar biimidazole cores and hydrogen-bonding networks influencing crystal packing .
- Infrared (IR) Spectroscopy: Nitro group stretching (1540–1350 cm⁻¹) and NH bending (1650–1600 cm⁻¹) are diagnostic .
Q. What electrochemical methods detect and quantify this compound in environmental samples?
- Methodological Answer: Differential pulse voltammetry (DPV) using boron-doped diamond/graphene nanowall electrodes achieves a detection limit of 0.1 µM in landfill leachates. Optimal parameters: scan rate 50 mV/s, phosphate buffer (pH 7.0), and −0.8 V to +0.2 V potential range .
Q. What are the thermal decomposition pathways of this compound?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition:
- Stage 1 (200–250°C): Loss of crystal water (endothermic).
- Stage 2 (300–350°C): Exothermic decomposition of nitro groups into NO₂ and CO .
Differential scanning calorimetry (DSC) shows an exothermic peak at 320°C, correlating with detonation onset .
Advanced Research Questions
Q. How does polymorphism affect the physicochemical properties of this compound?
- Methodological Answer: Polymorphs (e.g., monoclinic vs. tetragonal) exhibit distinct detonation velocities (Dv) due to variations in crystal density and hydrogen-bonding networks. Synchrotron X-ray diffraction and Hirshfeld surface analysis quantify intermolecular interactions (e.g., F···H-O bonds in hydrated forms) . For stability, the monoclinic polymorph is preferred for energetic applications (density: 1.92 g/cm³ vs. 1.78 g/cm³ for tetragonal) .
Q. How can computational methods predict detonation properties and stability?
- Methodological Answer: Density functional theory (DFT) with B3LYP/6-311++G** basis sets calculates heats of formation (HOF) and bond dissociation energies (BDE). Multiwfn software analyzes electrostatic potential (ESP) surfaces to predict sensitivity hotspots (e.g., nitro group regions) . Detonation velocity (Dv) and pressure (P) are modeled via the Kamlet-Jacobs equations using experimental crystal densities .
Q. What strategies mitigate discrepancies in sensitivity testing results (e.g., impact vs. friction sensitivity)?
- Methodological Answer: Discrepancies arise from moisture content (>2% increases friction sensitivity by 30%) and sulfate impurities. Standardized protocols include:
Q. How does introducing functional groups (e.g., gem-dinitromethyl) enhance energetic performance?
- Methodological Answer: Substituting an N-H proton with a gem-dinitromethyl group increases oxygen balance (+15.3%) and density (1.92 g/cm³). Synthesis involves reacting TNBI·2H₂O with dinitromethane in acetonitrile (yield: 65%). Detonation velocity improves to 9102 m/s (vs. 8300 m/s for TNBI) due to enhanced oxygen content and molecular packing .
Q. What experimental approaches resolve contradictions in reported sensitivity data?
- Methodological Answer: Contradictions arise from particle size distribution and crystal defects. Advanced methods include:
Q. How do crystal packing interactions influence stability under thermal/mechanical stress?
- Methodological Answer:
Strong F···H-O hydrogen bonds (bond length: 2.24–2.29 Å) in hydrated salts stabilize the lattice, delaying thermal decomposition. In anhydrous forms, π-π stacking between biimidazole rings (3.5 Å spacing) reduces mechanical sensitivity. Pair distribution function (PDF) analysis quantifies short-range order under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
